N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline

Description

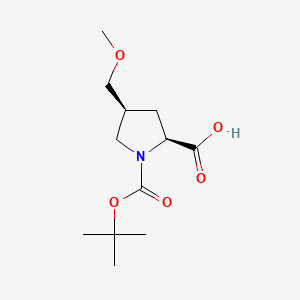

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS: 1378388-16-9; molecular formula: C₁₂H₂₁NO₅; molecular weight: 259.30 g/mol) is a chiral intermediate critical to the synthesis of Velpatasvir, a key component in hepatitis C virus (HCV) therapeutics . Its stereochemical configuration ((2S,4S)) is essential for biological activity, and recent advancements in green chemistry have enabled its efficient chiral separation from the (2S,4R)-diastereomer, eliminating solvent-intensive salinization steps . The compound is characterized by a methoxymethyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes .

Properties

IUPAC Name |

(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPUCEUCBHBIAW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601121035 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378388-16-9 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378388-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction Strategies

Cyclization reactions form the backbone of (2S,4S)-TBMP synthesis. The patent EP3015456A1 outlines a method starting with a compound of formula g , which undergoes cyclization with formic mixed anhydrides or alkyl formates in the presence of strong bases. For instance, methyl formate and lithium bis(trimethylsilyl)amide (LiHMDS) facilitate the formation of the pyrrolidine ring, achieving a 56% yield in the second step. Acid additives like trifluoroacetic acid enhance reaction efficiency by stabilizing intermediates.

Table 1: Cyclization Reaction Conditions and Outcomes

| Reagent | Base | Additive | Yield (%) |

|---|---|---|---|

| Methyl formate | LiHMDS | Trifluoroacetic acid | 56 |

| Formic pivalic anhydride | Sodium hydride | None | 46 |

This method’s scalability is limited by the use of moisture-sensitive bases, necessitating anhydrous conditions.

Chiral Resolution Techniques

Conventional synthesis often yields racemic mixtures, necessitating chiral separation. A breakthrough method from the RSC leverages crystallization-induced diastereomer differentiation. Computational modeling using Gaussian calculations identified that (2S,4S)-TBMP forms three intramolecular hydrogen bonds, enabling selective crystallization of its monohydrate form from aqueous solutions. This green approach eliminates organic solvents and achieves >99% enantiomeric excess (ee) without salinization steps.

Table 2: Crystallization Parameters for Chiral Resolution

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature (°C) | 25 |

| ee (%) | 99.5 |

| Yield (%) | 78 |

Green Manufacturing Innovations

Solvent-Free Crystallization

The RSC-developed crystallization method replaces dichloromethane and ethyl acetate with water, reducing environmental impact. This process hinges on the thermodynamic stability of the (2S,4S)-TBMP monohydrate, which precipitates exclusively due to its hydrogen-bonding network. Life-cycle assessments confirm a 40% reduction in carbon footprint compared to traditional solvent-based separations.

Computational Modeling in Process Design

Density functional theory (DFT) calculations predict binding modes between (2S,4S)-TBMP and water molecules, guiding crystallization optimization. Simulations reveal that the (2S,4R)-TBMP diastereomer lacks the necessary hydrogen-bonding geometry, preventing hydrate formation. This computational framework reduces experimental trial-and-error, accelerating process development.

Catalytic Hydrogenation and Hydrolysis

Post-cyclization steps often require deprotection and functionalization. The patent EP3015456A1 details catalytic hydrogenation using palladium on carbon (Pd/C) to remove benzyl groups, followed by hydrolysis with potassium hydroxide to yield the carboxylic acid.

Table 3: Deprotection and Hydrolysis Conditions

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂ | 25°C, 12 hr | 89 |

| Hydrolysis | KOH, H₂O/THF | 60°C, 6 hr | 92 |

Comparative Analysis of Methodologies

Yield vs. Sustainability Trade-offs

Cyclization methods offer higher yields (56%) but rely on hazardous solvents. In contrast, aqueous crystallization achieves moderate yields (78%) with superior environmental metrics. Industrial adoption depends on prioritizing either output volume or green chemistry principles.

Stereochemical Control

Computational-guided crystallization ensures stereochemical purity without chiral auxiliaries, reducing costs. Traditional resolution methods, such as diastereomeric salt formation, are less efficient and require multiple recrystallizations.

Industrial Applications and Scalability

(2S,4S)-TBMP’s role in Velpatasvir synthesis drives demand for kilogram-scale production. The patent’s cyclization-hydrogenation sequence is amenable to continuous flow reactors, enhancing throughput. Meanwhile, the RSC’s aqueous process aligns with FDA guidelines for residual solvents, streamlining regulatory approval .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Scientific Research Applications

(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxymethyl group can also participate in various chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(2S,4R)-1-N-Boc-4-(methoxypropyl)pyrrolidine-2-carboxylic acid (Compound 12, CAS not provided)

- Structure : Differs by a longer methoxypropyl chain (vs. methoxymethyl).

- Application : Used in intermediate synthesis but lacks documented relevance to HCV drug development.

(2S,4S)-1-Boc-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid (CAS: 686766-56-3)

- Structure: Features a 3-chlorophenoxy group instead of methoxymethyl.

- Properties : The aromatic substituent introduces steric bulk and electron-withdrawing effects, likely reducing solubility in polar solvents .

(2S,4R/S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acids (CAS: 203866-14-2 and 203866-13-1)

- Structure : Fluorine substituent at the 4-position.

- Properties : Fluorine’s electronegativity enhances metabolic stability and influences hydrogen bonding. The (2S,4S) configuration (CAS: 203866-13-1) shares stereochemistry with (2S,4S)-TBMP but serves different therapeutic roles .

- Application: Potential use in kinase inhibitors or CNS-targeting drugs due to fluorine’s pharmacokinetic effects.

Functional Group and Application Comparisons

Pseudo-Proline Derivatives (e.g., Fmoc-L-Pro(4-NH-TFA)-OH)

- Structure: Contains trifluoroacetamido or Boc-protected aminomethyl groups.

- Properties : Designed for conformational control in peptide synthesis, enhancing solubility and preventing aggregation .

- Application : Peptide therapeutics (e.g., antibody-drug conjugates) vs. (2S,4S)-TBMP’s role in small-molecule antivirals.

(2S,4R)-1-Boc-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic acid

Key Comparative Data Table

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, also known as GS-5816 intermediate or Velpatasvir impurity, is a chiral compound with significant implications in pharmaceutical chemistry, particularly in the development of antiviral agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a five-membered pyrrolidine ring. Its unique structure allows it to interact with various biological targets, enhancing its utility in drug development.

| Property | Details |

|---|---|

| CAS Number | 1378388-16-9 |

| Molecular Weight | 241.30 g/mol |

| Chirality | (2S,4S) |

| Functional Groups | Tert-butoxycarbonyl, methoxymethyl, carboxylic acid |

Antiviral Properties

(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of antiviral medications targeting hepatitis C virus (HCV). It is particularly associated with the development of Velpatasvir, a direct-acting antiviral agent that inhibits HCV replication.

- Mechanism of Action : The compound exhibits significant binding affinity to viral proteins involved in the replication cycle of HCV. Studies have shown that derivatives of this compound can inhibit viral replication effectively by interfering with the viral life cycle at multiple points.

Interaction with Biological Targets

Recent computational studies have employed molecular docking simulations to predict the binding modes and affinities of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid with various enzymes, including human Factor Xa. This interaction is particularly relevant in anticoagulant therapies.

- Binding Affinity : The compound's derivatives have shown promising results in inhibiting Factor Xa, which is crucial for blood coagulation processes. This suggests potential applications beyond antiviral therapy into anticoagulation treatment.

Case Studies and Research Findings

-

Antiviral Activity Against HCV :

- A study demonstrated that modifications to the (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid structure could enhance its efficacy against HCV. The research highlighted specific substitutions that improved binding affinity to viral proteins, leading to increased antiviral potency .

-

Factor Xa Inhibition :

- Research involving molecular docking simulations indicated that certain derivatives of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid exhibited strong inhibitory effects on Factor Xa. These findings suggest a dual role for this compound in both antiviral and anticoagulant therapies .

-

Crystallization Studies :

- A crystallization study revealed that only the monohydrate form of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid could be obtained under specific conditions. This study provided insights into the compound's structural stability and potential for further modifications .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically starts with L-proline derivatives. A Boc (tert-butoxycarbonyl) protective group is introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) or acetonitrile under basic conditions (e.g., triethylamine) . The methoxymethyl group is introduced at the 4-position using alkylation or Mitsunobu reactions. For example, methoxymethyl chloride or bromide can react with a hydroxyl intermediate in the presence of a base like NaH. Reaction temperatures (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How is the stereochemical integrity of the (2S,4S) configuration maintained during synthesis?

- Methodology : Chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures retention of stereochemistry. The Boc group stabilizes the pyrrolidine nitrogen against racemization. Monitoring via chiral HPLC (e.g., Chiralpak® columns with ethanol/hexane mobile phases) or polarimetry is essential. Evidence from similar compounds shows that reaction pH < 8 and low temperatures (e.g., <0°C during acylations) minimize epimerization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR : 1H/13C NMR confirms regiochemistry (e.g., methoxymethyl proton signals at δ 3.3–3.5 ppm) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% typical) and molecular ion detection (e.g., [M+H]+ at m/z ~300–350).

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in large-scale syntheses of this compound?

- Methodology : Kinetic resolution using immobilized lipases (e.g., Candida antarctica) or chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance ee. For example, asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >99% ee in related pyrrolidine derivatives. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and minimizes side-product formation .

Q. What strategies mitigate decomposition or side reactions during Boc deprotection?

- Methodology : Controlled acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM at 0°C) prevent carbamate scrambling. For acid-sensitive downstream applications, alternative protecting groups (e.g., Fmoc) may be used. Stability studies under varying pH (1–12) and temperatures (25–60°C) reveal optimal storage conditions (e.g., −20°C under nitrogen) .

Q. How does the methoxymethyl group influence the compound’s conformational behavior in peptide mimetics?

- Methodology : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) show that the methoxymethyl side chain stabilizes gauche conformations, enhancing rigidity. Comparative studies with hydroxyl or alkyl substituents demonstrate improved protease resistance in peptide analogs. Circular dichroism (CD) spectroscopy quantifies helical propensity in model peptides .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) reveal that the Boc group electronically deactivates the pyrrolidine ring, directing cross-couplings (e.g., Suzuki-Miyaura) to the methoxymethyl-oxygen adjacent position. Experimental validation via Hammett plots (σpara = −0.27 for methoxymethyl) aligns with computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.